molecular formula C12H12N2O3 B1436671 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152506-99-4

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Katalognummer: B1436671
CAS-Nummer: 1152506-99-4
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: LHBMJPDGQWFLNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a heterocyclic compound that contains both oxadiazole and oxolane rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, known for its biological activity, makes this compound a valuable candidate for drug development and other scientific research.

Wissenschaftliche Forschungsanwendungen

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of compounds like “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” are often proteins or enzymes that play crucial roles in various biological processes. For instance, some oxadiazole derivatives have been found to have anti-infective properties, suggesting that they may target proteins or enzymes involved in bacterial or viral replication .

Mode of Action

The mode of action of such compounds typically involves binding to their target protein or enzyme, thereby modulating its activity. This can result in the inhibition or activation of the target, leading to changes in the biological process in which the target is involved .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the rate at which it is excreted from the body can also impact its overall bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions or temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazole: Contains an oxygen and nitrogen atom in a five-membered ring.

    Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.

    1,2,4-Oxadiazole: Similar to the compound but without the oxolane ring.

Uniqueness

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the presence of both the oxadiazole and oxolane rings. This combination can lead to unique chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name

4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-5-3-8(4-6-9)11-13-12(17-14-11)10-2-1-7-16-10/h3-6,10,15H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMJPDGQWFLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 3
Reactant of Route 3
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 4
Reactant of Route 4
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 5
Reactant of Route 5
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 6
Reactant of Route 6
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.